Unii-rtj0M35T4U
Description
Classification and Structural Features of Brevianamide (B1173143) B
The unique chemical architecture of Brevianamide B places it within specific classes of organic compounds, defined by its core functional groups and three-dimensional arrangement.
Brevianamides as Indole (B1671886) Alkaloids and 2,5-Diketopiperazines
Brevianamide B is classified as an indole alkaloid, signifying that its structure contains the indole heterocyclic system. wikipedia.orgmdpi.com These alkaloids are derived from the amino acid tryptophan. wikipedia.orgmdpi.com Furthermore, it belongs to the 2,5-diketopiperazine class of natural products. wikipedia.orgmdpi.com This classification is due to the presence of a six-membered ring containing two amide linkages, which is formed from the condensation of two α-amino acids, in this case, tryptophan and proline. mdpi.com The brevianamides are a small group of such compounds that are structurally similar to another class of fungal metabolites known as the paraherquamides. wikipedia.org
The Bicyclo[2.2.2]diazaoctane Core
A defining feature of Brevianamide B and its related compounds is the bicyclo[2.2.2]diazaoctane ring system. nih.govwikipedia.orgchemrxiv.org This intricate, bridged cyclic structure is a common characteristic of a vast family of fungal indole alkaloids. nih.govsdu.edu.cn The formation of this core is a key step in the biosynthesis of these molecules and has been a significant point of interest for synthetic chemists. rsc.orgnih.gov Brevianamide A and B were the first identified natural products to possess this unique bicyclic core. chemrxiv.orgnih.gov
Stereochemical Considerations and Epimeric Relationships
Brevianamide B is a diastereomer of Brevianamide A. rsc.orgnih.gov They share a common (R)-configured spiro-indoxyl stereocenter. rsc.org However, their bicyclo[2.2.2]diazaoctane cores are described as having 'enantiomeric' anti-configurations. rsc.org This means that while the spiro center has the same absolute stereochemistry in both molecules, the core tricyclic ring systems are pseudo-enantiomeric. chemrxiv.orgnih.gov Brevianamide B is considered the minor diastereomer, with Brevianamide A being the major product isolated from fungal sources. researchgate.netchemrxiv.org The absolute configuration of natural (+)-Brevianamide B was definitively established through total synthesis. sdu.edu.cn
Historical Context of Discovery and Isolation
The discovery of the brevianamides marked the identification of a new class of fungal alkaloids and opened a new area of research in natural product chemistry.
Isolation from Fungal Species (e.g., Penicillium brevicompactum, Aspergillus spp.)
Brevianamide B was first isolated from the fungus Penicillium brevicompactum by Birch and Wright in 1969, following the initial discovery of its diastereomer, Brevianamide A. rsc.orgchemrxiv.orgasm.org Since their initial discovery, brevianamides have been isolated from various other Penicillium species, including Penicillium viridicatum and Penicillium ochraceum. nih.govsdu.edu.cnasm.org In addition to Penicillium, various brevianamide compounds have also been isolated from fungi belonging to the Aspergillus genus, such as Aspergillus versicolor. researchgate.netacs.orgacs.orgacs.org For instance, new brevianamide derivatives have been identified from deep-sea-derived strains of P. brevicompactum. researchgate.netmdpi.com
Table 1: Fungal Sources of Brevianamide B and Related Compounds
| Fungal Species | Compound(s) Isolated | Reference(s) |
|---|---|---|
| Penicillium brevicompactum | Brevianamide A, Brevianamide B | rsc.org, chemrxiv.org, asm.org |
| Penicillium viridicatum | Brevianamide A | asm.org, nih.gov, sdu.edu.cn |
| Penicillium ochraceum | Brevianamides | nih.gov, sdu.edu.cn |
| Aspergillus versicolor | Brevianamide J, Brevianamide S, other derivatives | researchgate.net, acs.org, acs.org, acs.org |
Table 2: Chemical Compound Names
| Compound Name |
|---|
| Brevianamide A |
| Brevianamide B |
| Brevianamide C |
| Brevianamide D |
| Brevianamide E |
| Brevianamide F |
| Brevianamide J |
| Brevianamide K |
| Brevianamide L |
| Brevianamide M |
| Brevianamide N |
| Brevianamide S |
| Brevianamide T |
| Brevianamide U |
| Brevianamide V |
| Brevianamide X |
| Brevianamide Y |
| Deoxybrevianamide E |
| Indole |
| Proline |
| Tryptophan |
| Paraherquamides |
| Spiro-oxindole |
Co-isolation and Relationship with Brevianamide A and Other Congeners
Brevianamide B is intrinsically linked to its diastereomer, Brevianamide A, with which it is typically co-isolated. The initial discovery of this class of compounds was made by Birch and Wright in 1969 from the fungus Penicillium brevicompactum. chemrxiv.orgasm.org In this initial isolation, Brevianamide A was identified as the major diastereomer, while Brevianamide B was found as a minor component. chemrxiv.orgthieme.dethieme.de The ratio of Brevianamide A to B produced by P. brevicompactum is approximately 90:10. thieme.de Both compounds are characterized by a bicyclo[2.2.2]diazaoctane core structure and a rare 3-spiro-ψ-indoxyl skeleton. wikipedia.orgchemrxiv.org The structural difference between them lies in the stereochemistry at the spiro-indoxyl quaternary center, making them epimers. wikipedia.org
Subsequent research has identified a number of other related compounds, known as congeners, isolated from various fungal strains. These share a common biosynthetic origin from the amino acids L-tryptophan and L-proline. rsc.org The investigation of these congeners has been crucial in understanding the complex biosynthetic pathways leading to the formation of Brevianamides A and B.
One key precursor in the biosynthetic pathway is deoxybrevianamide E, which can be converted to other intermediates. nih.gov Another significant congener is Brevianamide E, a colorless compound that represents a shunt-metabolite from the main pathway leading to Brevianamides A and B. chemrxiv.orgasm.org The discovery and study of these related molecules have been instrumental in proposing and refining the biosynthetic map. For instance, dehydrodeoxybrevianamide E, a known natural product from various Penicillium and Aspergillus species, has been identified as a key intermediate in a revised biosynthetic pathway. chemrxiv.orgrsc.org
More recently, research on a deep-sea-derived strain of Penicillium brevicompactum (DFFSCS025) led to the isolation of other congeners, namely Brevianamides X and Y. rsc.org These compounds possess a spiro-oxindole ring system, distinguishing them from the pseudoindoxyl structure of Brevianamides A and B. rsc.org The co-isolation of this diverse array of related alkaloids from a single genus underscores the intricate and varied metabolic capabilities of these fungi.
The table below summarizes the key Brevianamide congeners and their relationship to Brevianamide B.
| Compound Name | Relationship to Brevianamide B | Fungal Source (Example) |
| Brevianamide A | Diastereomer (major co-isolated product) | Penicillium brevicompactum |
| Brevianamide E | Biosynthetic shunt-metabolite | Penicillium brevicompactum |
| Deoxybrevianamide E | Biosynthetic precursor | Penicillium and Aspergillus species |
| Dehydrodeoxybrevianamide E | Key biosynthetic intermediate | Penicillium and Aspergillus species |
| Brevianamide X | Co-isolated congener with a spiro-oxindole ring | Penicillium brevicompactum DFFSCS025 |
| Brevianamide Y | Co-isolated congener with a spiro-oxindole ring | Penicillium brevicompactum DFFSCS025 |
The study of these co-isolated compounds is not merely an academic exercise in natural product discovery; it provides critical insights into the enzymatic machinery and chemical transformations that govern their formation. For example, the consistent ~10:1 ratio of Brevianamide A to B has spurred investigations into the stereoselectivity of the final steps of the biosynthetic pathway, which is now understood to involve a spontaneous, non-enzyme-mediated Diels-Alder reaction. thieme.dechemrxiv.org The inherent energy differences in the transition states leading to the two diastereomers are believed to account for the observed product ratio. biorxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
38136-92-4 |
|---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(1'R,2S,7'R,9'S)-10',10'-dimethylspiro[1H-indole-2,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2',3,14'-trione |
InChI |
InChI=1S/C21H23N3O3/c1-18(2)14-10-19-8-5-9-24(19)17(27)20(14,23-16(19)26)11-21(18)15(25)12-6-3-4-7-13(12)22-21/h3-4,6-7,14,22H,5,8-11H2,1-2H3,(H,23,26)/t14-,19+,20+,21+/m0/s1 |
InChI Key |
MWOFPQAPILIIPR-RKTMXUFFSA-N |
SMILES |
CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |
Isomeric SMILES |
CC1([C@@H]2C[C@@]34CCCN3C(=O)[C@]2(C[C@@]15C(=O)C6=CC=CC=C6N5)NC4=O)C |
Canonical SMILES |
CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |
Synonyms |
brevianamide B |
Origin of Product |
United States |
Biosynthesis and Biogenetic Pathways of Brevianamide B
Elucidation of the Fungal Biosynthetic Pathway
The complete biosynthetic pathway for the brevianamides has been a subject of scientific inquiry for decades. Modern research, employing techniques such as gene disruption, heterologous gene expression in host organisms like Aspergillus oryzae, precursor feeding experiments, and in vitro biochemical analyses, has successfully identified and characterized the key genetic and enzymatic components involved. nih.govchemrxiv.org
A specific biosynthetic gene cluster, designated "bvn," was identified in the producing organism Penicillium brevicompactum NRRL 864. nih.govsdu.edu.cn This discovery was pivotal in mapping the sequence of biochemical events. The bvn cluster houses the genes encoding the essential enzymes that collaboratively construct the brevianamide (B1173143) scaffold. nih.govbiorxiv.org
Table 1: Key Genes in the Brevianamide (bvn) Biosynthetic Cluster
| Gene | Encoded Enzyme | Function in Pathway |
| bvnA | Non-Ribosomal Peptide Synthetase (NRPS) | Catalyzes the formation of the initial diketopiperazine, Brevianamide F. nih.govsdu.edu.cn |
| bvnC | Prenyltransferase (PT) | Attaches an isoprene (B109036) unit to Brevianamide F. nih.govsdu.edu.cn |
| bvnB | Flavin Monooxygenase (FMO) | Performs an oxidative transformation on the indole (B1671886) ring. nih.govsdu.edu.cn |
| bvnD | Cytochrome P450 Monooxygenase (P450) | Catalyzes oxidation of the diketopiperazine ring. nih.govsdu.edu.cn |
| bvnE | Isomerase / Semi-pinacolase | Directs the crucial semipinacol rearrangement, controlling stereochemistry. nih.govsdu.edu.cn |
The biosynthesis of Brevianamide B commences with the formation of a diketopiperazine (DKP) core. This initial step is catalyzed by a bimodular non-ribosomal peptide synthetase (NRPS) encoded by the bvnA gene. nih.govchemrxiv.org This enzyme, also known as Brevianamide F synthase, facilitates the condensation of two amino acid precursors, L-tryptophan and L-proline, to form the cyclic dipeptide cyclo-(L-Trp-L-Pro), also known as Brevianamide F. nih.govuniprot.orguniprot.org This molecule serves as the foundational scaffold upon which subsequent modifications occur. nih.gov The function of BvnA is homologous to other NRPS enzymes found in related fungal pathways, such as FtmA and NotE, which also produce Brevianamide F for the biosynthesis of fumitremorgin and notoamide, respectively. chemrxiv.orguniprot.org In engineered biosynthetic pathways designed for production in hosts like E. coli, the fungal NRPS is sometimes substituted with a bacterial cyclodipeptide synthase (CDPS), such as NascA, for more efficient production of the DKP core. biorxiv.orgnih.govnih.gov
Following the creation of the Brevianamide F scaffold, a prenyltransferase (PT), encoded by the bvnC gene, catalyzes the next key transformation. nih.gov This enzyme facilitates the attachment of a five-carbon isoprene unit, derived from the donor molecule dimethylallyl pyrophosphate (DMAPP), to the indole ring of Brevianamide F. uniprot.orgnih.gov This "reverse" prenylation occurs at the C2 position of the indole nucleus, yielding the intermediate Deoxybrevianamide E. nih.govbiorxiv.org The versatility of prenyltransferases in these pathways is highlighted by studies where the native enzyme, BvnC, has been successfully substituted with NotF, a PT from the notoamide biosynthetic pathway, in engineered systems. nih.govnih.gov
The brevianamide pathway involves a series of critical oxidative transformations mediated by two distinct types of enzymes. First, a flavin-dependent monooxygenase (FMO), BvnB, catalyzes the C2-C3 epoxidation of the indole ring of Deoxybrevianamide E. biorxiv.orgnih.gov This creates a highly reactive epoxide intermediate. sdu.edu.cn
Subsequently, a cytochrome P450 monooxygenase, BvnD, is believed to catalyze the oxidation of the diketopiperazine ring. nih.govnih.gov This oxidation is proposed to generate an unstable azadiene intermediate, which is an essential precursor for the formation of the complex bicyclo[2.2.2]diazaoctane (BDO) core structure. nih.govresearchgate.net The functional expression of fungal P450s like BvnD in bacterial hosts has proven to be challenging. biorxiv.orgresearchgate.net In gene knockout experiments where the bvnD gene is disrupted, the biosynthetic pathway is diverted, leading to the accumulation of a shunt product known as Brevianamide E. biorxiv.orgnih.gov
The latter stages of Brevianamide B biosynthesis are characterized by remarkable enzymatic control and spontaneous chemical rearrangements that define the final, complex architecture of the molecule.
One of the most crucial steps in the pathway is a semipinacol rearrangement catalyzed by the enzyme BvnE. nih.govsdu.edu.cnacgpubs.org This unique, cofactor-independent isomerase is essential for the formation of the 3-spiro-ψ-indoxyl moiety that is characteristic of the brevianamides. nih.govchemrxiv.org The BvnE enzyme acts on the product of the initial BvnB-catalyzed oxidation, controlling the ring-opening of the epoxide intermediate and directing a subsequent rearrangement. nih.govsdu.edu.cn This biocatalyst-controlled rearrangement is the primary factor determining the diastereoselective outcome of the entire pathway, specifying the selective production of Brevianamide A as the major product and Brevianamide B as the minor one. nih.govresearchgate.netchemrxiv.org The enzyme ensures the correct stereochemistry is set before the final cyclization event. nih.govresearchgate.net
The formation of the signature bicyclo[2.2.2]diazaoctane core of the brevianamides has long been hypothesized to proceed via an intramolecular [4+2] hetero-Diels-Alder (IMDA) cycloaddition. nih.govresearchgate.netspringernature.com However, detailed biosynthetic studies and biomimetic chemical syntheses have revealed that this crucial cyclization is not catalyzed by a dedicated Diels-Alderase enzyme. nih.govchemrxiv.orgamazonaws.com Instead, the IMDA reaction is a spontaneous, pericyclic process. nih.govchemrxiv.org The stereochemical course of this reaction is not controlled by an enzyme but is rather substrate-controlled, dictated by the conformation of the azadiene precursor established in the preceding BvnE-catalyzed semipinacol rearrangement. nih.govspringernature.com Chemical synthesis experiments that generate the key azadiene intermediate show that it spontaneously cyclizes to form Brevianamide A and Brevianamide B in a ratio that closely mimics that found in nature, providing strong evidence for a Diels-Alderase-free biosynthesis. springernature.comchemrxiv.orgamazonaws.com
Key Enzymatic Steps and Catalytic Mechanisms
Debate on Diels-Alderase Enzyme Participation
A pivotal step in the biosynthesis of brevianamides is an intramolecular hetero-Diels-Alder (IMDA) reaction, which forms the characteristic bicyclo[2.2.2]diazaoctane core. nih.govrsc.org For decades, a central topic of debate has been whether this crucial cyclization is a spontaneous chemical reaction or is catalyzed by a specific "Diels-Alderase" enzyme. rsc.org
Initial biosynthetic proposals, dating back to 1970, suggested the involvement of an IMDA reaction. rsc.orgresearchgate.net The discovery of Diels-Alderase enzymes in the biosynthetic pathways of other, related alkaloids like malbrancheamides and paraherquamides fueled the hypothesis that a similar enzyme would be responsible for brevianamide synthesis. rsc.org However, no such enzyme has been identified in the gene clusters for brevianamides or any other dioxopiperazine-type alkaloids. rsc.orgchemrxiv.org
Computational studies, including DFT calculations, have provided significant insights. These studies indicated that for certain precursors, the Diels-Alder reaction is expected to be inherently diastereoselective. rsc.org Furthermore, it was revealed that an intramolecular hydrogen bond in the transition state for Brevianamide A could stabilize it relative to Brevianamide B, potentially explaining the natural abundance of Brevianamide A. rsc.org
More recent research, including successful total syntheses of Brevianamide A, lends strong support to a Diels-Alderase-free biosynthesis. rsc.orgchemrxiv.orgamazonaws.com These synthetic achievements, which mimic the proposed biosynthetic steps, suggest that the IMDA reaction can occur spontaneously without enzymatic catalysis. rsc.orgnih.gov The diastereoselectivity of the reaction appears to be controlled by the preceding enzymatic steps that form the precursor molecule. nih.govsdu.edu.cn Specifically, the enzyme BvnE, an isomerase/semipinacolase, is believed to direct the formation of an intermediate that then undergoes a spontaneous and diastereoselective IMDA cycloaddition. nih.govsdu.edu.cn This suggests that the timing of indole oxidation relative to the cyclization is a critical factor determining the final stereochemistry. rsc.orgresearchgate.net
Biosynthetic Precursors and Intermediates
The construction of the complex brevianamide scaffold begins with simple amino acid building blocks and proceeds through a series of key intermediate compounds.
Tryptophan and Proline Scaffolds
The biosynthesis of Brevianamide B is initiated from the amino acids L-tryptophan and L-proline. wikipedia.orgacs.orgnih.gov These serve as the fundamental building blocks for the diketopiperazine core of the molecule. wikipedia.orgchapman.edu Feeding experiments using isotopically labeled tryptophan and proline have confirmed their direct incorporation into the brevianamide structure. pharm.or.jp
Brevianamide F (DKP Precursor)
The first key intermediate formed from tryptophan and proline is a diketopiperazine (DKP) known as Brevianamide F, or cyclo(L-Trp-L-Pro). chapman.edupharm.or.jpnih.govebi.ac.uk This cyclization is catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme, BvnA. nih.govnih.gov The identity of Brevianamide F as a direct precursor has been confirmed through feeding studies where radioactively labeled Brevianamide F was efficiently incorporated into Brevianamide A. nih.govpharm.or.jp
Deoxybrevianamide E and Dehydrodeoxybrevianamide E
Following the formation of Brevianamide F, a prenyltransferase enzyme (BvnC) attaches an isoprene unit to the indole ring, forming Deoxybrevianamide E. nih.govnih.gov This intermediate has been confirmed as a common precursor to brevianamides A, B, and E through feeding experiments with a labeled version of the compound. nih.govsdu.edu.cn
A related and crucial intermediate is (+)-dehydrodeoxybrevianamide E. amazonaws.comresearchgate.net This compound, which possesses a desaturation in the diketopiperazine ring, is considered an alternative and key biosynthetic precursor. amazonaws.comresearchgate.net Its importance lies in the fact that it is already at the correct oxidation state for the subsequent intramolecular Diels-Alder reaction. amazonaws.comresearchgate.net The total synthesis of Brevianamide A has been successfully achieved starting from (+)-dehydrodeoxybrevianamide E. researchgate.netresearchgate.net
Oxidized Indolenine and Azadiene Intermediates
The pathway from Deoxybrevianamide E involves several oxidative transformations. A flavin-dependent monooxygenase (FMO), BvnB, catalyzes the epoxidation of the indole ring, leading to an unstable intermediate. nih.gov This is followed by the action of a P450 enzyme, BvnD, and an isomerase/semipinacolase, BvnE. researchgate.netnih.gov
These enzymatic steps lead to the formation of an oxidized indolenine precursor. researchgate.netresearchgate.net This intermediate is then proposed to undergo a semi-pinacol rearrangement catalyzed by BvnE to produce an advanced pseudoindoxyl intermediate. researchgate.netresearchgate.netchemrxiv.org This intermediate is critical as it sets the stage for the key cyclization step.
The pseudoindoxyl intermediate is believed to exist in equilibrium with a highly reactive azadiene intermediate. rsc.orgresearchgate.netnih.gov This azadiene contains the conjugated diene system necessary for the intramolecular hetero-Diels-Alder reaction. researchgate.netrsc.org The formation of this azadiene is a pivotal event, as it is the direct precursor that undergoes the spontaneous [4+2] cycloaddition to form the bicyclo[2.2.2]diazaoctane core of the brevianamides. nih.govrsc.org
Engineered Biosynthetic Pathways
The complexity of brevianamide biosynthesis and the low yields often obtained from natural fungal sources have spurred the development of engineered biosynthetic pathways. researchgate.netbiorxiv.orgnih.gov By combining enzymes from different organisms, researchers have successfully reconstituted and even redesigned the brevianamide production line in more tractable host organisms like Escherichia coli. researchgate.netnih.govbiorxiv.orgnih.gov
One successful approach involved designing a pathway in E. coli composed of six enzymes sourced from different kingdoms of life. researchgate.netbiorxiv.orgnih.gov This engineered pathway included a cyclodipeptide synthase, a cyclodipeptide oxidase, a prenyltransferase, a flavin-dependent monooxygenase, and kinases. biorxiv.orgnih.gov This system was able to produce (-)-dehydrobrevianamide E, a key precursor. researchgate.netbiorxiv.orgnih.gov This intermediate could then be chemically converted ex vivo to (+)-brevianamides A and B in a high-yield reaction. researchgate.netbiorxiv.orgnih.gov
These synthetic biology approaches not only provide a more reliable and potentially scalable source of these complex molecules but also offer powerful platforms to study the individual enzymatic steps and test biosynthetic hypotheses. researchgate.netnih.gov For example, by replacing the native fungal P450 enzyme, which is difficult to express in bacteria, with a bacterial cyclodipeptide oxidase, a functional pathway was created that reordered the biosynthetic steps but still arrived at a key precursor. nih.govbiorxiv.org Such engineered systems are invaluable for elucidating the finer mechanistic details of brevianamide biosynthesis. researchgate.net
Heterologous Expression in Bacterial Hosts (e.g., Escherichia coli)
The reconstruction of the brevianamide biosynthetic pathway in a bacterial host like Escherichia coli represents a significant achievement in synthetic biology. biorxiv.org Researchers have successfully engineered an E. coli strain to produce precursors of (+)-Brevianamide A and its epimer, (+)-Brevianamide B. biorxiv.org This was accomplished by assembling a pathway of six enzymes sourced from diverse organisms across different kingdoms of life. nih.govnih.gov
The native fungal pathway relies on large, multi-domain non-ribosomal peptide synthetases (NRPSs), such as BvnA, which are often difficult to express functionally in E. coli. nih.gov To overcome this, scientists have substituted the fungal NRPS with more compatible bacterial enzymes. nih.gov An ideal replacement is the cyclodipeptide synthase (CDPS), which is a small enzyme that efficiently produces the DKP scaffold from aminoacyl-tRNA substrates without needing auxiliary enzymes. nih.gov
The engineered pathway in E. coli includes the following key enzymes:
NascA: A cyclodipeptide synthase from Streptomyces sp. CMB-MQ030, which produces the initial brevianamide F scaffold. nih.gov
DmtD2/DmtE2: A cyclodipeptide oxidase from Streptomyces sp. F5123. nih.gov
NotF: A versatile reverse prenyltransferase from the notoamide pathway of Aspergillus sp. MF297–2, which adds a prenyl group to the DKP indole ring. nih.govbiorxiv.orgacs.org
BvnB: A flavin-dependent monooxygenase (FMO) from Penicillium brevicompactum that catalyzes a key oxidative cyclization step. nih.govbiorxiv.org
PhoN and IPK: Kinases from Shigella flexneri and Thermoplasma acidophilum, respectively. nih.gov
Another significant challenge is the functional expression of fungal cytochrome P450 enzymes, like BvnD, in bacteria. nih.govresearchgate.net These enzymes are often membrane-bound and require specific reductase partners for their activity, limiting their use in E. coli. nih.gov The engineered pathway circumvents the need for the problematic BvnD P450 enzyme by utilizing a chemical step at the end of the biological process. biorxiv.org The engineered E. coli strain produces the key intermediate, (-)-dehydrobrevianamide E, which is then converted ex vivo to (+)-Brevianamides A and B using a lithium hydroxide-catalyzed rearrangement. nih.govbiorxiv.org
| Enzyme | Type | Source Organism | Role in Engineered Pathway |
| NascA | Cyclodipeptide Synthase (CDPS) | Streptomyces sp. CMB-MQ030 | Forms the initial diketopiperazine scaffold (Brevianamide F). nih.gov |
| DmtD2/DmtE2 | Cyclodipeptide Oxidase (CDO) | Streptomyces sp. F5123 | Catalyzes desaturation of the DKP core. nih.gov |
| NotF | Prenyltransferase (PT) | Aspergillus sp. MF297–2 | Adds a reverse prenyl group to the indole ring. nih.govbiorxiv.org |
| BvnB | Flavin-dependent Monooxygenase (FMO) | Penicillium brevicompactum | Performs stereoselective oxidative cyclization. nih.govbiorxiv.orgacs.org |
| PhoN | Kinase | Shigella flexneri | Part of the enzyme cascade. nih.gov |
| IPK | Kinase | Thermoplasma acidophilum | Part of the enzyme cascade. nih.gov |
Strategies for Enhancing Production Yields
A primary goal of heterologous expression is to achieve high-titer production of the target compound. In the engineered E. coli system for brevianamide synthesis, initial cultivation in glycerol (B35011) media supplemented with prenol yielded 5.3 mg/L of the precursor (-)-dehydrobrevianamide E. nih.govbiorxiv.org This precursor could be converted to (+)-Brevianamides A and B with a 46-70% yield. nih.govbiorxiv.org
To improve upon this initial titer, researchers focused on metabolic engineering of the host strain. nih.govbiorxiv.org A key strategy involved enhancing the intracellular pools of the essential cofactor NADPH. biorxiv.org This was achieved through a CRISPR-Cas9 knockout of the phosphofructokinase A gene (pfkA). nih.gov The deletion of pfkA redirects metabolic flux, increasing the availability of NADPH for the biosynthetic pathway's redox-intensive enzymes, such as the FMO BvnB. nih.govbiorxiv.org This single genetic modification resulted in a significant increase in the production of (-)-dehydrobrevianamide E, with titers reaching up to 20.6 mg/L, an approximate eight-fold increase in some experiments. nih.govbiorxiv.org
| Strategy | Target | Outcome | Yield Improvement |
| Gene Knockout | Phosphofructokinase A (pfkA) | Increased intracellular NADPH pools. nih.govbiorxiv.org | Production of (-)-dehydrobrevianamide E increased from 5.3 mg/L to 20.6 mg/L. nih.gov |
This enhancement demonstrates that by optimizing the host's central metabolism, the productivity of a complex, heterologously expressed pathway can be dramatically improved, generating amounts of the final products greater than those produced by the native fungal strain. nih.gov
Biocatalytic Cascades for Brevianamide Analogues
The enzymes involved in the brevianamide pathway, particularly the prenyltransferase NotF and the monooxygenase BvnB, have shown considerable substrate flexibility. biorxiv.org This characteristic has been exploited to create biocatalytic cascades for the synthesis of brevianamide analogues. biorxiv.orgresearchgate.net A one-pot, in vitro biocatalytic cascade combining NotF and BvnB has been successfully developed. researchgate.netsdu.edu.cn
In one such cascade, Brevianamide F was first converted to deoxybrevianamide E by the prenyltransferase NotF. nih.govacs.org Subsequently, the FMO BvnB catalyzed a highly diastereoselective oxidative cyclization to yield Brevianamide E as the sole product. nih.govacs.org This chemoenzymatic approach avoids the formation of multiple diastereomers that can occur with conventional chemical oxidizing agents. nih.gov
Chemical Synthesis and Derivatization of Brevianamide B
Total Synthetic Approaches for Brevianamide (B1173143) B and Related Brevianamides
The synthesis of brevianamide B has been a significant focus of research, with several successful total and formal syntheses reported. researchgate.net Early efforts in the field were often met with challenges in controlling the stereochemistry, frequently leading to the synthesis of brevianamide B, the minor diastereomer, instead of the more abundant and biologically active brevianamide A. springernature.comthieme.de
A notable feature of many synthetic routes to brevianamide B is a common "end-game" strategy. springernature.com This often involves a late-stage oxidation of an indole (B1671886) intermediate, followed by a base-mediated semi-pinacol rearrangement. springernature.com However, this approach has historically faced limitations due to the inherent selectivity of the oxidation step, which favors the formation of the brevianamide B diastereomer. springernature.com Over the years, various research groups, including those led by Williams, Lawrence, Simpkins, and Scheerer, have made significant contributions to overcoming these synthetic hurdles. acs.orgresearchgate.net
| Researcher/Group | Key Contribution to Brevianamide B Synthesis | Year(s) |
| Williams et al. | First total synthesis of ent-brevianamide B using a cationic cyclization; later developed a biomimetic intramolecular Diels-Alder approach and a Fischer indole synthesis route. nih.gov | 1988, 1998 |
| Simpkins et al. | Developed a concise synthesis using a cationic double-cyclization strategy. nih.gov | 2009 |
| Scheerer et al. | Reported formal syntheses of (±)-brevianamide B using intermolecular Diels-Alder reactions. nih.govrsc.org | 2016, 2017 |
| Lawrence et al. | Achieved the first total synthesis of brevianamide A, which also provided access to brevianamide B, through a bioinspired cascade reaction. chemrxiv.orgspringernature.com | 2020 |
Biomimetic synthesis, which mimics the proposed biosynthetic pathways in nature, has been a particularly fruitful approach for constructing the brevianamide core. mountainscholar.orgnih.gov The biosynthesis of brevianamides is thought to involve key transformations such as indole oxidation, semi-pinacol rearrangement, and an intramolecular Diels-Alder (IMDA) cycloaddition. nih.gov
Initial biosynthetic hypotheses proposed by Sammes suggested an IMDA reaction as a key step in forming the bicyclo[2.2.2]diazaoctane core. rsc.orgchemrxiv.org Williams and coworkers later explored an alternative pathway involving an early-stage indole oxidation and rearrangement prior to the Diels-Alder cyclization. springernature.com More recent work by Lawrence and colleagues has demonstrated a successful biomimetic cascade transformation of dehydrobrevianamide E into both brevianamide A and B, closely matching the diastereomeric ratio observed in nature. chemrxiv.orgspringernature.com This finding suggests that enzymatic control may not be the sole determinant of the stereochemical outcome in the biosynthesis of these alkaloids. springernature.com
Achieving stereocontrol is a central challenge in the synthesis of brevianamide B. Williams and his group reported an asymmetric, stereocontrolled total synthesis of (-)-brevianamide B. researchgate.netsci-hub.sesci-hub.se A key step in their approach was a stereocontrolled intramolecular SN2' cyclization to construct the bicyclo[2.2.2]diazaoctane nucleus. researchgate.netsci-hub.se This work was foundational in demonstrating that the complex stereochemistry of the brevianamides could be controlled through carefully designed synthetic sequences.
More recent efforts have continued to refine asymmetric approaches. For example, a 2024 study detailed an asymmetric total synthesis of (+)-brevianamides A and B starting from naturally occurring amino acids, 4-hydroxy-L-proline and L-tryptophan. acs.orgnih.govacs.org This biomimetic approach successfully emulated a proposed biosynthetic pathway to achieve the target molecules. acs.orgnih.govacs.org
The construction of the unique and complex structure of brevianamide B has spurred the development and application of several powerful reaction methodologies.
The intramolecular Diels-Alder (IMDA) reaction has been a cornerstone of many synthetic strategies toward brevianamide B. nih.gov This reaction is proposed to be a key step in the natural biosynthesis of the bicyclo[2.2.2]diazaoctane core. chemrxiv.org In a synthetic context, Williams and coworkers utilized a bio-inspired IMDA reaction in their 12-step total synthesis of (±)-brevianamide B. nih.gov
The diastereoselectivity of the IMDA reaction is highly dependent on the oxidation state of the indole precursor. rsc.org Studies have shown that the reaction can exhibit different stereochemical outcomes, providing access to different diastereomers of the brevianamide family. rsc.org While early biomimetic syntheses employing the IMDA reaction often resulted in undesired diastereomers as the major product, recent strategies have successfully controlled this selectivity. nih.govrsc.org For instance, Scheerer and coworkers developed formal syntheses of (±)-brevianamide B that rely on intermolecular Diels-Alder reactions to form the core structure. rsc.orgnih.govacs.org
Cationic cyclization represents another powerful strategy for the synthesis of the brevianamide skeleton. The first total synthesis of ent-brevianamide B, reported by Williams and coworkers in 1988, employed a late-stage cationic cyclization in an 18-step sequence. nih.gov
A more recent and concise approach was developed by Simpkins and coworkers, who utilized a cationic double-cyclization cascade. nih.gov This elegant strategy allowed for the formation of two new carbon-carbon bonds and three new rings in a single step, although the diastereoselectivity did not favor the desired brevianamide B stereoisomer. nih.gov This methodology has also been successfully applied to the synthesis of malbrancheamide (B1243991) B, a related alkaloid. researchgate.net
The semi-pinacol rearrangement is a crucial transformation in both the proposed biosynthesis and the chemical synthesis of brevianamides. nih.govresearchgate.net This rearrangement is believed to be involved in the formation of the characteristic spiro-indoxyl or spiro-oxindole core of these alkaloids from a hydroxyindolenine intermediate. rsc.orgnih.gov
In many synthetic routes, a base-mediated semi-pinacol rearrangement is a key step following the oxidation of an indole precursor. springernature.com Recent biosynthetic studies have identified a specific enzyme, a semi-pinacolase termed BvnE, that catalyzes this essential rearrangement, thereby directing the diastereoselective assembly of brevianamide A. chemrxiv.orgnih.gov In the laboratory, this transformation has been a critical part of a biomimetic domino sequence that converts dehydrobrevianamide E into brevianamides A and B. chemrxiv.orgthieme.de The successful application of this reaction in a non-enzymatic context has provided strong support for a Diels-Alderase-free biosynthetic pathway. nih.govchemrxiv.org
Key Reaction Methodologies in Total Synthesis
Indole Oxidation and Rearrangement Strategies
A common strategy in the synthesis of Brevianamide B involves a late-stage indole oxidation of an intermediate, which is followed by a base-mediated semi-pinacol rearrangement. springernature.com This oxidation has been observed to occur with exclusive selectivity on the less sterically hindered convex face of the indole ring. springernature.comthieme.de This stereospecific rearrangement ultimately leads to the formation of the Brevianamide B structure. thieme.de
The biosynthetic pathway is also thought to involve an indole oxidation and a semipinacol rearrangement. researchgate.net One proposed pathway involves the oxidation of dehydrodeoxybrevianamide E (DDE) to a hydroxyindolenine intermediate. researchgate.net This intermediate can then undergo a semipinacol rearrangement to an indoxyl species, which is a precursor to Brevianamide B. researchgate.net Another proposed route suggests that the azadiene intermediate could first undergo a semipinacol rearrangement before the final intramolecular Diels-Alder reaction to yield Brevianamide B. researchgate.net
It has been demonstrated that treating dehydro-brevianamide E with an aqueous base can directly lead to the formation of both Brevianamide A and B. springernature.com This suggests that enzymatic control may not be the sole determinant of the stereochemical outcome in nature. springernature.com
Gold(I)-Catalyzed Cascade Processes
A concise and efficient synthesis of (±)-Brevianamide A has been developed utilizing a gold(I)-catalyzed cascade process. researchgate.netacs.org This key step rapidly constructs the pseudoindoxyl motif and two adjacent quaternary centers in a single transformation. researchgate.netacs.org While this particular synthesis targeted Brevianamide A, the strategic use of gold catalysis to assemble complex molecular architectures is a significant advancement in the field and holds potential for the synthesis of related compounds like Brevianamide B. researchgate.netacs.org
Synthesis of Brevianamide Derivatives and Analogues
The synthesis of derivatives and analogues of Brevianamide B is crucial for exploring their biological activities and understanding their structure-activity relationships.
Structural Modifications and Scaffold Diversity
The development of synthetic strategies has not only enabled the total synthesis of Brevianamide B but has also provided access to a variety of its analogues. rsc.org For instance, a formal synthesis of (±)-Brevianamide B was achieved through an intermolecular Diels-Alder reaction, which constructs the bicyclo[2.2.2]diazaoctane core. nih.gov This approach allows for the introduction of structural diversity in the dienophile component. nih.gov
Furthermore, synthetic efforts have led to the creation of simplified analogues, such as the unnatural (-)-enantiomer of brevianamide Y, which shares the spiro-oxindole ring system. rsc.org The ability to synthesize these varied scaffolds from common intermediates is a powerful tool for generating libraries of related molecules with diverse structural features. researchgate.net An example of creating a fluorinated analogue of the related Brevianamide E has been reported, showcasing the potential for introducing fluorine atoms to modify the properties of these alkaloids. beilstein-journals.org
Exploration of Structure-Activity Relationships (SAR) (Theoretical Aspects)
Theoretical studies, such as ab initio calculations, have been employed to understand the stereochemical outcomes of the key intramolecular Diels-Alder reaction in the biosynthesis of Brevianamides A and B. acs.org These computational analyses of the transition state geometries and energies help to explain why Brevianamide A is the major product in nature compared to Brevianamide B. acs.org Such theoretical insights are invaluable for predicting the outcomes of synthetic reactions and for designing new analogues with potentially enhanced or altered biological activities. While no biological activity has been reported for Brevianamide B itself, the availability of synthetic analogues will facilitate future investigations into their biological profiles. rsc.org
Preparation of Labeled Compounds for Biosynthetic Studies
Isotopically labeled compounds are essential tools for elucidating biosynthetic pathways. In the study of Brevianamide biosynthesis, isotopically labeled precursors have been synthesized to trace their incorporation into the final natural products. nih.govsdu.edu.cn For example, tritium-labeled deoxybrevianamide E was synthesized and shown to be incorporated into both Brevianamide A and B in cultures of Penicillium brevicompactum. nih.gov Similarly, ¹³C-labeled putative Diels-Alder products were synthesized to investigate their role as biosynthetic precursors. researchgate.net These experiments, made possible by chemical synthesis, have been instrumental in refining the proposed biosynthetic hypotheses for the brevianamides. sdu.edu.cn
Molecular Mechanisms and Biological Interactions Preclinical/cellular/theoretical
Cellular and Molecular Targets
Inducement of Inflammatory Response in Lung Cells (in vitro/mammalian studies for Brevianamide (B1173143) A)
Studies on Brevianamide A, a related compound, have demonstrated its capacity to induce inflammatory and cytotoxic responses in mammalian lungs. Intratracheal instillation of pure Brevianamide A in mice led to significant inflammatory reactions. nih.gov High doses of Brevianamide A (5.0 nM and/or 12.5 nM/g body weight) triggered notable inflammatory responses within 6 hours of administration, characterized by elevated concentrations of macrophages, neutrophils, macrophage inflammatory protein-2 (MIP-2), tumor necrosis factor (TNF), and interleukin-6 (IL-6) in the bronchoalveolar lavage fluid (BALF). nih.gov
The cellular response, specifically macrophage and neutrophil numbers, reached its peak at 24 hours post-instillation. nih.gov In contrast, the chemo-cytokine markers peaked earlier, at 6 hours post-instillation. nih.gov A dose-dependent-like response was observed for the cellular infiltration, while for most chemo-cytokine markers, with the exception of MIP-2 concentration, dose dependency was not as apparent. nih.gov Furthermore, Brevianamide A was found to induce cytotoxicity, as indicated by a significant increase in lactate (B86563) dehydrogenase (LDH) concentration in the BALF at a concentration of 12.5 nM/g body weight at 6 and 24 hours post-instillation. nih.gov
Cytotoxicity in Specific Cell Lines (e.g., HeLa, L1210 for Brevianamide B and C)
While direct studies on the cytotoxicity of Brevianamide B and C in HeLa and L1210 cell lines are not extensively detailed in the provided search results, research on Brevianamide F and its derivatives offers insights into the cytotoxic potential of this class of compounds. Brevianamide F itself was found to be almost inactive in HeLa cells, with an IC50 value greater than 200 µM. researchgate.net However, synthetic modifications to the Brevianamide F structure have been shown to significantly enhance its cytotoxic activity. Specifically, C2-arylated analogues of Brevianamide F demonstrated remarkable cytotoxicity in HeLa cells. For instance, certain derivatives exhibited IC50 values of 26 ± 4 µM and 52 ± 9 µM, highlighting the potential for structural alterations to impart potent cytotoxic effects. researchgate.net
The following table summarizes the cytotoxic activity of Brevianamide F and its C2-arylated analogues in different cell lines.
| Compound | Cell Line | IC50 (µM) |
| Brevianamide F (1) | HeLa | >200 |
| Analogue 4c | HeLa | 26 ± 4 |
| Analogue 4d | HeLa | 52 ± 9 |
Modulating Signaling Pathways (e.g., MAPK signaling pathway for Brevianamide F)
Brevianamide F has been shown to exert its biological effects by modulating key signaling pathways, notably the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comnih.gov Research has demonstrated that the antithrombotic mechanism of Brevianamide F is associated with its ability to regulate this pathway. mdpi.comnih.gov The MAPK signaling pathway is crucial in the pathogenesis of several cardiovascular diseases, and its components, such as p38 MAPK, ERK1/2, and JNK1/2, are important regulators of platelet activation. nih.gov
In a zebrafish thrombosis model, Brevianamide F was found to rescue the aberrant expression of genes such as mapk1, mapk8, map2k7, and map3k2 that were downregulated by an inducer of thrombosis. nih.gov This suggests that Brevianamide F can effectively prevent thrombus formation and help maintain cellular homeostasis by modulating the MAPK signaling pathway. nih.gov The regulation of this pathway by Brevianamide F appears to inhibit platelet activation, a critical step in thrombus formation. mdpi.com
Interactions with Coagulation Cascade (for Brevianamide F)
The antithrombotic effects of Brevianamide F are also linked to its interaction with the coagulation cascade. mdpi.comnih.gov The coagulation cascade is a series of enzymatic reactions that lead to the formation of a blood clot. The MAPK signaling pathway can influence the coagulation cascade by affecting platelet activation, endothelial cell function, and the expression and activity of coagulation factors. nih.gov
Studies have shown that Brevianamide F intervention significantly decreases the expression levels of thrombosis-related factors. mdpi.com In an arachidonic acid-induced thrombosis model, Brevianamide F was found to reduce the expression of genes encoding for key coagulation factors such as factor II (f2), factor VII (f7), and fibrinogen chains (fga, fgb, fgg). mdpi.com This indicates that the mechanism of the antithrombotic effect of Brevianamide F involves the inhibition of the expression of mRNAs related to the coagulation cascade. mdpi.com
Enzymatic Interactions and Inhibition (Preclinical)
BvnE Enzyme Characterization and Mechanism of Action
The biosynthesis of brevianamides involves a series of enzymatic reactions, with the BvnE enzyme playing a crucial role. BvnE has been identified and characterized as an essential isomerase/semipinacolase in the biosynthetic pathway of Brevianamide A. nih.govsdu.edu.cn It is responsible for specifying the selective production of the natural product. nih.gov
The mechanism of action of BvnE involves controlling a semipinacol rearrangement, which is a key step in the formation of the 3-spiro-ψ-indoxyl moiety characteristic of Brevianamide A. nih.govsdu.edu.cn This enzymatic transformation is followed by a spontaneous intramolecular [4+2] hetero-Diels-Alder cycloaddition. nih.govsdu.edu.cn Structural and mutational analyses of BvnE, along with quantum chemical calculations, have provided insights into the diastereoselective formation of this complex molecular architecture. nih.gov In vitro assays have confirmed that BvnE functions as a semipinacolase, selectively converting a 3-hydroxypyrrole moiety into the 3-spiro-ψ-indoxyl substructure. researchgate.net
Influence on Diastereocontrol in Biosynthesis
The biosynthesis of complex natural products like the brevianamides often involves intricate stereochemical control to produce specific diastereomers. In the case of Brevianamide A, its synthesis has been a long-standing challenge that has shed light on the subtleties of diastereocontrol in its proposed biosynthetic pathway. springernature.comnih.gov
Early hypotheses centered on a biosynthetic pathway involving an intramolecular Diels-Alder reaction. However, synthetic attempts following this proposed route consistently yielded Brevianamide B, a diastereomer of Brevianamide A, suggesting that this pathway alone could not account for the natural prevalence of Brevianamide A. springernature.com An alternative hypothesis proposed a semi-pinacol rearrangement. This revised pathway suggests that enzymatic control may not be the sole determinant of the final stereochemical outcome. springernature.com
Recent successful total syntheses of Brevianamide A have provided further insight. One biomimetic approach demonstrated that a cascade reaction involving a ring opening, semi-pinacol rearrangement, tautomerization, and subsequent Diels-Alder cyclisation could produce Brevianamides A and B in a 93:7 ratio. springernature.com This ratio strikingly mirrors the natural isolation ratios (≳90:10), suggesting that the inherent chemical reactivity and stability of the intermediates play a crucial role in the diastereoselectivity of the biosynthesis, potentially without the need for enzymatic catalysis to enforce stereocontrol in the final cyclization step. springernature.comed.ac.uk
Insecticidal Activity (for Brevianamide A)
Brevianamide A has been identified as a potent insecticidal metabolite. nih.govresearchgate.net It exhibits significant antifeedant properties against the larvae of major agricultural pests. ed.ac.uk
Table 1: Insecticidal Activity of Brevianamide A
| Target Pest | Activity |
|---|---|
| Spodoptera frugiperda (Fall Armyworm) | Potent antifeedant |
Data sourced from multiple studies indicating potent antifeedant activity. ed.ac.uk
The complex structure of Brevianamide A, which for decades proved intractable to chemical synthesis, has been a focal point of research aimed at understanding its biological activity. nih.govresearchgate.net While its exact mode of action as an insecticide is not fully elucidated, its activity against lepidopteran insects highlights its potential as a lead compound for the development of new crop protection agents. wikipedia.orgnih.gov However, some studies have noted that Brevianamide A may induce cytotoxicity in mammalian lung cells, which could be a consideration for its application in food crops. wikipedia.org
Antimicrobial Properties of Brevianamide Derivatives (e.g., Brevianamide F, Brevianamide S)
Various derivatives of brevianamide have demonstrated notable antimicrobial activities, with specificities against different types of bacteria and fungi.
Brevianamide S, a dimeric diketopiperazine alkaloid, has shown selective and potent antibacterial activity against Bacille Calmette-Guérin (BCG), a commonly used surrogate for Mycobacterium tuberculosis. acs.orgresearchgate.netnih.gov This specificity is particularly significant as it suggests a novel mechanism of action, making Brevianamide S a promising lead for the development of new antitubercular drugs. nih.govjoshuaberkowitz.us
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is another derivative with documented antibacterial properties. medchemexpress.com It has shown activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.comwikipedia.org
Table 2: Antibacterial Spectrum of Brevianamide Derivatives
| Compound | Target Bacterium | Activity Noted |
|---|---|---|
| Brevianamide S | Bacille Calmette-Guérin (BCG) | Selective inhibition (MIC 6.25 µg/mL) nih.govjoshuaberkowitz.us |
| Brevianamide F | Staphylococcus aureus (MSSA & MRSA) | Moderate activity medchemexpress.com |
MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a bacterium.
Brevianamide F has also been reported to possess antifungal properties. Studies have shown its activity against several fungal pathogens, including Candida albicans. wikipedia.orgresearchgate.net One study noted that its efficacy against C. albicans, T. rubrum, and C. neoformans was superior to that of the conventional antifungal drug amphotericin B. wikipedia.org This broad-spectrum antimicrobial profile makes Brevianamide F a compound of interest for further investigation. researchgate.net
Table 3: Antifungal Activity of Brevianamide F
| Target Fungus | Activity Noted |
|---|---|
| Candida albicans | Active wikipedia.orgfrontiersin.org |
| Trichophyton rubrum | Active wikipedia.org |
Theoretical Aspects of Biological Activity
Computational methods are increasingly employed to understand the mechanisms of action of biologically active compounds and to identify their molecular targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com This method is instrumental in rational drug design for identifying potential biological targets and understanding the structural basis of a compound's activity. nih.govnih.gov For complex alkaloids like the brevianamides, docking studies can help elucidate how they interact with specific proteins, such as enzymes or receptors, within a target organism. researchgate.net
For antibacterial agents, enzymes like DNA gyrase are common targets for docking studies to understand how compounds might inhibit bacterial replication. researchgate.net In the context of the brevianamides' diverse activities, from insecticidal to antimicrobial, molecular docking could be a valuable tool to screen for potential protein targets in insects, bacteria, and fungi, thereby guiding further experimental validation and the development of more potent and selective derivatives. nih.gov
Transcriptome Sequencing and Gene Expression Analysis
Due to the lack of available data, no detailed research findings or data tables on the transcriptome sequencing and gene expression analysis of UNII-RTJ0M35T4U can be provided at this time.
Advanced Analytical and Spectroscopic Characterization of Brevianamide B
Spectroscopic Techniques for Structural Elucidation and Absolute Configuration
The definitive identification and structural analysis of Brevianamide (B1173143) B rely on a combination of sophisticated spectroscopic methods. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, while nuclear magnetic resonance spectroscopy elucidates the connectivity of atoms. Chiroptical techniques like circular dichroism are indispensable for establishing the molecule's absolute configuration in three-dimensional space.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for the analysis of brevianamides, offering high sensitivity for determining molecular formulas and probing structural features through fragmentation analysis. nih.govscielo.br
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing complex natural products like brevianamides, as it typically generates protonated molecules with minimal initial fragmentation. scielo.br In the analysis of brevianamides, ESI-MS is used to accurately determine the molecular weight. For instance, High-Resolution ESI-MS (HRESIMS) analysis of Brevianamide Y, an isomer of Brevianamide B, established its molecular formula as C₂₁H₂₃N₃O₃ by detecting the protonated molecule [M+H]⁺ at an m/z of 366.1813. nih.gov This corresponds to the expected molecular formula for Brevianamide B as well. wikipedia.org ESI-MS serves as a powerful tool for the rapid screening and identification of these compounds in complex mixtures, such as crude fungal extracts. scielo.br
Tandem mass spectrometry (MS/MS) utilizing collision-induced dissociation (CID) is employed to generate characteristic fragment ions, providing deep structural insights. scielo.brwikipedia.org In CID, selected precursor ions are energized through collisions with neutral gas molecules (like nitrogen or argon), causing them to fragment. wikipedia.org The resulting fragmentation patterns are instrumental in distinguishing between isomers. scielo.br
While specific CID fragmentation data for Brevianamide B is not detailed in the reviewed literature, extensive studies on its isomers, Brevianamide A and C, reveal key fragmentation pathways for this structural class. scielo.br The fragmentation process is highly dependent on the protonation site. scielo.br For Brevianamide A, a notable initial fragmentation is the loss of carbon monoxide (CO), followed by the loss of ammonia (B1221849) (NH₃). scielo.br In contrast, its diastereomer, Brevianamide C, exhibits a different primary pathway, involving the elimination of a 45 u fragment (CH₃N=CH₂), which allows for their differentiation via ESI-MS/MS. scielo.br This highlights the power of CID to probe the subtle structural differences governed by stereochemistry. The analysis of these fragmentation pathways, often aided by computational chemistry, is crucial for the structural characterization of brevianamide alkaloids. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the planar structure and relative stereochemistry of Brevianamide B. This is achieved through a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments. rsc.orgnih.gov
The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments within the molecule. Although Brevianamide B is noted for its poor solubility in many common NMR solvents, spectra have been successfully recorded in deuterated chloroform (B151607) (CDCl₃) to allow for comparison with literature data. rsc.org The structural determination of related brevianamides, such as the 3-hydroxyindolenine derivative 7, demonstrates the power of 2D NMR. nih.gov Key Heteronuclear Multiple Bond Correlation (HMBC) signals, for example, can establish the connectivity across the hexatomic ring and its link to the indole (B1671886) core, while Nuclear Overhauser Effect Spectroscopy (NOESY) analysis helps determine the relative configuration of substituents. nih.gov
Table 1: Selected NMR Data for Brevianamide-class Compounds
| Compound | Nucleus | Key Chemical Shifts (δ) in ppm | Reference |
|---|---|---|---|
| Brevianamide B | ¹H | Spectra recorded in saturated CDCl₃ | rsc.org |
| Brevianamide B | ¹³C | Spectra recorded in saturated CDCl₃ | rsc.org |
| Brevianamide X | ¹H | 0.72 (s), 0.74 (s), 6.83 (d), 6.98 (td), 7.20 (td), 7.23 (d), 9.13 (br s), 10.36 (br s) | nih.gov |
| Brevianamide Y | ¹³C | Notable high-field shift of C-19 to δC 50.5 compared to Brevianamide X (δC 55.9) | nih.gov |
This table is illustrative of the types of data obtained for the brevianamide class. Direct, comprehensive peak lists for Brevianamide B are not fully detailed in the provided search results.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light. researchgate.net It is an exceptionally sensitive technique for probing molecular stereochemistry, including conformation and absolute configuration. acs.orgcore.ac.ukox.ac.uk
Electronic Circular Dichroism (ECD), which probes electronic transitions, is a critical tool for assigning the absolute configuration of chiral molecules like Brevianamide B. researchgate.netacs.org The method involves comparing the experimentally measured ECD spectrum with spectra simulated for different possible stereoisomers using computational methods, such as time-dependent density functional theory (TD-DFT). nih.govacs.orgcore.ac.uk
The absolute configuration of several brevianamide-related natural products has been unambiguously assigned using this approach. nih.govnih.gov For example, the configuration of a novel 3-hydroxyindolenine derivative (compound 7) and spiro-oxindole isomers (compounds 16 and 17) in the brevianamide biosynthetic pathway were determined by matching their experimental ECD spectra to the calculated spectra. nih.gov Similarly, the stereochemistry of Brevianamide Y was confirmed by demonstrating that its experimental ECD curve was consistent with the calculated curve for the (3S, 11S, 17S, 19R) configuration. nih.gov
In the specific case of Brevianamide B, studies have used ECD to investigate its stereochemical properties. acs.orgcore.ac.uk Due to the compound's high insolubility, obtaining high-quality spectra can be challenging, sometimes requiring the use of synchrotron radiation for an improved signal-to-noise ratio. acs.orgcore.ac.uk While powerful, the computed ECD spectra can be sensitive to the computational functional and dispersion corrections used, leading some researchers to conclude that Vibrational Circular Dichroism (VCD) may be a more reliable technique for assigning the absolute configuration of Brevianamide B. acs.orgox.ac.uk Nevertheless, ECD remains a widely applied and essential technique in the stereochemical elucidation of this complex family of natural products. nih.govnih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| Brevianamide A | |
| Brevianamide B | |
| Brevianamide C | |
| Brevianamide F | |
| Brevianamide X | |
| Brevianamide Y | |
| Argon | |
| Ammonia | |
| Carbon Monoxide | |
| Chloroform |
Vibrational Circular Dichroism (VCD) for Conformation and Absolute Configuration
Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable technique for determining the absolute configuration and solution-phase conformation of chiral molecules like Brevianamide B. core.ac.ukacs.orgox.ac.uk VCD, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, provides detailed information about the molecule's stereochemistry. acs.org
In the study of Brevianamide B, VCD has proven to be more dependable than Electronic Circular Dichroism (ECD). acs.orgox.ac.uk The comparison of experimental VCD spectra with those simulated using density functional theory (DFT) has been instrumental in unambiguously assigning the absolute configuration of Brevianamide B. core.ac.ukacs.orgox.ac.ukresearchgate.net This reliability stems from the fact that computed ECD spectra show a greater dependence on the computational functional and dispersion corrections, making them less consistent. core.ac.ukacs.orgox.ac.uk
A notable application of VCD in the analysis of Brevianamide B involves the study of its carbonyl stretching region (1550-1800 cm⁻¹). core.ac.uk The complex multiplet patterns observed in this region of the VCD spectrum are highly sensitive to the molecule's three-dimensional arrangement and have been successfully used to confirm its absolute configuration, even with limited sample availability. core.ac.ukacs.orgox.ac.uk Furthermore, VCD studies have provided strong evidence that Brevianamide B exists primarily as a monomeric species in solution, as opposed to forming dimeric aggregates. core.ac.ukacs.orgox.ac.uk
Table 1: Comparison of Spectroscopic Methods for Brevianamide B Analysis
| Technique | Application | Key Findings |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and conformation in solution. | More reliable than ECD for absolute configuration assignment; confirms monomeric state in solution. core.ac.ukacs.orgox.ac.uk |
| Electronic Circular Dichroism (ECD) | Probing molecular conformation and configuration. | Computed spectra show significant functional and dispersion dependence, leading to less reliable assignments. core.ac.ukacs.orgox.ac.uk |
X-ray Crystallography
X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds. For the brevianamide family of alkaloids, single-crystal X-ray diffraction has been pivotal in establishing their complex structures and absolute stereochemistry. core.ac.uksdu.edu.cnnih.gov While the structure of Brevianamide A was determined through a brominated derivative, the stereochemistry of Brevianamide B was initially inferred from its semi-synthetic relationship with Brevianamide A. core.ac.uk
More recent studies on related brevianamides, such as Brevianamide X and Brevianamide Y, have successfully employed single-crystal X-ray diffraction to unambiguously determine their absolute configurations. sdu.edu.cnnih.govchemrxiv.org This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of Brevianamide B from complex fungal extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of brevianamides. asm.orgresearchgate.netacs.org Reversed-phase HPLC, utilizing columns with C18 stationary phases, is commonly employed for the separation of these compounds. asm.org For instance, a method using a C18 column with a mobile phase of 50% water in methanol (B129727) has been described for the elution of Brevianamide A. asm.org The separation is typically monitored using a UV detector, often at a wavelength of 230 nm. asm.org Preparative and semi-preparative HPLC are also utilized to obtain pure samples of brevianamides for further study. rsc.orgacgpubs.org
Chiral HPLC for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of Brevianamide B is crucial, particularly in synthetic preparations. Chiral HPLC is the method of choice for this purpose. rsc.orgacs.org This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, allowing for their separation and quantification. sigmaaldrich.com For example, the enantiomeric ratio of synthetic Brevianamide B has been determined using chiral HPLC analysis, revealing ratios such as 93:7. rsc.org The choice of the chiral column and the mobile phase system, often a mixture of hexane (B92381) and isopropyl alcohol, is critical for achieving successful enantiomeric separation. acs.org
Computational Chemistry and Theoretical Modeling of Brevianamide B
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in density functional theory, have provided profound insights into the electronic structure, reactivity, and spectroscopic properties of the brevianamide (B1173143) family.
DFT calculations have been a cornerstone in unraveling the complex reaction pathways involved in the biosynthesis of brevianamides. The formation of the characteristic bicyclo[2.2.2]diazaoctane core has long been proposed to occur via an intramolecular hetero-Diels–Alder (IMDA) reaction. sdu.edu.cnresearchgate.netrsc.org
Recent studies have employed DFT to investigate the biogenesis of Brevianamide A and B, focusing on the key steps of semipinacol rearrangement and the IMDA cycloaddition. nih.govchemrxiv.org Using the M06-2X functional, researchers have evaluated the transition state (TS) structures and intermediates in the proposed biosynthetic pathway. nih.govchemrxiv.orgresearchgate.net These calculations helped to understand the diastereoselective formation of the 3-spiro-ψ-indoxyl moiety, a critical feature of Brevianamide A, which is closely related to Brevianamide B. sdu.edu.cnnih.gov
The calculations revealed that the enzyme BvnE controls a semipinacol rearrangement, which is followed by a spontaneous IMDA cycloaddition. nih.govchemrxiv.org DFT studies explored the innate regio- and stereochemical preferences of these key steps. sdu.edu.cnnih.gov For instance, calculations of Gibbs free energies (in kcal/mol) for the IMDA transition structures showed a significant preference for the anti-configured products, like Brevianamide A and B, over their syn diastereomers. researchgate.net A unified mechanism, supported by DFT, suggests a sequence involving tautomerization, σ-migration of a base moiety, and a final inverse-electron demand Diels–Alder reaction to stereoselectively form the brevianamide product. rsc.org
| Reaction Step | Species | Computed Gibbs Energy (kcal/mol) | Methodology |
|---|---|---|---|
| Semi-Pinacol Rearrangement | Formation of 3-spiro-ψ-indoxyl | -11.6 | DLPNO-CCSD(T)//M06-2X-D3/6-31+G(d,p) |
| Formation of spiro-2-oxindole | -24.1 | ||
| IMDA Cycloaddition (anti-TS) | Transition state to Brevianamide A | 20.2 | |
| Transition state to Brevianamide B | 22.3 |
Understanding the behavior of brevianamides under mass spectrometry conditions is crucial for their identification and characterization. Computational studies have been employed to predict the most likely protonation sites and to rationalize the observed fragmentation patterns in electrospray ionization mass spectrometry (ESI-MS). scielo.br For the related isomers Brevianamide A and C, studies using the B3LYP/6-31++G(d,p) model were conducted to analyze their fragmentation under collision-induced dissociation (CID). scielo.brresearchgate.net
By calculating atomic charges, proton affinities, and gas-phase basicities, researchers identified the nitrogen and oxygen atoms as the primary nucleophilic sites for protonation. scielo.br Merz-Singh-Kollman (MK) atomic charges suggested that nitrogen atoms are generally more nucleophilic than oxygen atoms in the brevianamide scaffold. scielo.brresearchgate.net These theoretical findings provide the basis for proposing detailed fragmentation mechanisms, which are essential for distinguishing between isomers like Brevianamide A and C, and by extension, for analyzing Brevianamide B. scielo.br The initial fragmentation of Brevianamide A, for example, was proposed to be a loss of CO, assisted by the neighboring amide group (anchimeric assistance). scielo.br
To further refine the understanding of reactivity and protonation, molecular orbital analysis has been utilized. scielo.br The Highest Occupied Molecular Orbital (HOMO) provides information about the sites susceptible to electrophilic attack. For brevianamides, HOMO plots indicated that an electrophilic attack, such as protonation, is likely to occur at the nitrogen atom of the indole (B1671886) moiety. scielo.br
The Fukui function is another powerful descriptor derived from conceptual DFT used to predict local reactivity. rsc.orgscholarsresearchlibrary.com It quantifies the change in electron density at a specific point in a molecule when the total number of electrons changes. rsc.org In studies of related diketopiperazines, Fukui functions were decisive in identifying the most probable protonation sites, demonstrating that protonation often occurs at a specific nitrogen atom rather than the carbonyl oxygen, which in turn dictates the subsequent fragmentation cascade. researchgate.net This approach, analyzing the Fukui matrix, provides a more nuanced view than simple frontier molecular orbital theory, especially for interpreting reactivity and the potential for negative Fukui function values which relate to the nodal character of molecular orbitals. rsc.org
Molecular Modeling and Docking Studies
Molecular modeling techniques, including docking and molecular dynamics, have been applied to visualize and analyze how brevianamides interact with biological macromolecules, providing a structural basis for their biological activity and biosynthesis.
Molecular docking has been instrumental in elucidating the mechanism of the isomerase/semipinacolase enzyme BvnE, which is essential for the biosynthesis of Brevianamide A. nih.govchemrxiv.org A precursor to the brevianamides was docked into the crystal structure of BvnE to identify key protein-ligand interactions. sdu.edu.cnresearchgate.netnih.gov
These docking studies revealed that the substrate's reverse prenyl group fits into a hydrophobic pocket of the enzyme. nih.gov Key residues, such as Tyr109, Tyr113, and Glu131, were identified as crucial for the catalytic process. sdu.edu.cnnih.gov Tyr109 and Tyr113 were found to interact with a hydroxyl group on the substrate, while Glu131 was positioned to act as a general base, mediating a proton transfer to initiate the semipinacol rearrangement. sdu.edu.cnnih.gov Interestingly, Arg38, another essential residue, did not interact directly with the ligand but was proposed to be part of a hydrogen-bonding network with water molecules that helps regenerate the active form of Glu131. sdu.edu.cnnih.gov Similar molecular docking approaches have been used to study the interaction of Brevianamide F with other targets, such as those in the MAPK signaling pathway, highlighting the broad applicability of this technique. mdpi.com
| BvnE Residue | Proposed Role | Type of Interaction |
|---|---|---|
| Tyr109 / Tyr113 | Activation of semi-pinacol rearrangement | Hydrogen bonding with substrate -OH |
| Glu131 | Proton transfer initiation, charge stabilization | Interaction with indole nitrogen and C-18 oxygen |
| Arg38 | Regeneration of Glu131 | Hydrogen bonding network with water |
The three-dimensional structure and conformational flexibility of Brevianamide B in solution have been investigated using a combination of experimental chiroptical spectroscopy (Electronic and Vibrational Circular Dichroism, ECD and VCD) and theoretical simulations. core.ac.ukresearchgate.net DFT calculations were used to predict the ECD and VCD spectra for different possible conformations of Brevianamide B, including a hypothesized hydrogen-bonded dimer. core.ac.uk
While extensive molecular dynamics (MD) simulations specifically on Brevianamide B are not widely reported, MD simulations have been used to study related systems. For example, MD simulations of the enzyme AspB, which also acts on a brevianamide precursor, helped identify regions of conformational flexibility that are key to its catalytic function and chemoselectivity. rcsb.org Such simulations, which model the movement of atoms and molecules over time, are powerful tools for understanding the dynamic nature of protein-ligand binding and conformational preferences that static models cannot capture. diva-portal.orgbeilstein-journals.org
Future Research Directions and Unresolved Questions
Unraveling Remaining Biosynthetic Mysteries
The biosynthesis of Brevianamide (B1173143) F, the diketopiperazine core of many complex brevianamides, begins with the condensation of L-tryptophan and L-proline, a reaction catalyzed by a non-ribosomal peptide synthetase (NRPS). nih.govebi.ac.ukzfin.org This initial step is followed by a series of enzymatic modifications, including prenylation and oxidation, to generate a diverse array of congeners. nih.govbiorxiv.org However, several aspects of these biosynthetic pathways remain enigmatic.
A key area of future investigation lies in the precise mechanisms and substrate specificities of the enzymes involved. For instance, while the roles of prenyltransferases like BvnC and flavin-dependent monooxygenases such as BvnB have been identified in the conversion of Brevianamide F to other derivatives, a deeper understanding of their catalytic mechanisms is needed. nih.gov The fungal cytochrome P450 enzyme, BvnD, is thought to catalyze the oxidation of the diketopiperazine ring, a crucial step in forming the bicyclo[2.2.2]diazaoctane (BDO) core of compounds like Brevianamide A. nih.gov The functional expression and characterization of such membrane-associated fungal enzymes in more tractable hosts like bacteria present a significant challenge and a key research goal. nih.gov
Furthermore, the biosynthetic pathways of many of the more complex brevianamide congeners are yet to be fully elucidated. The proposed oxidative homodimerization of Brevianamide K to form Brevianamide S offers a tantalizing glimpse into the potential for novel enzymatic reactions. acs.org Future research will likely focus on the discovery and characterization of the enzymes responsible for these transformations, potentially revealing new biocatalytic tools for organic synthesis.
Development of Novel Synthetic Methodologies
The total synthesis of brevianamides has been a long-standing challenge for synthetic chemists, spurring the development of innovative methodologies. nih.govresearchgate.net Early work focused on biomimetic strategies, attempting to replicate the proposed biosynthetic pathways in the laboratory. preprints.orgrsc.org These approaches have led to the successful synthesis of several brevianamide alkaloids. rsc.org
Future efforts in this area will likely concentrate on several key aspects. The development of more efficient and stereoselective methods for constructing the complex polycyclic skeletons of these natural products remains a high priority. nih.govbiorxiv.org This includes the design of novel catalytic systems and the refinement of existing strategies, such as the Stille cross-coupling and aldol (B89426) condensation reactions used in the synthesis of Brevianamide S. acs.org
Moreover, the post-synthetic modification of the brevianamide scaffold presents a fertile ground for future research. The use of palladium-catalyzed C-H activation to introduce aryl groups at the C2 position of Brevianamide F has been shown to convert a mildly antibiotic compound into a novel antitumoral agent, highlighting the potential of this approach. rsc.orgresearchgate.net The development of a broader range of late-stage functionalization techniques will be crucial for creating libraries of new brevianamide analogs with diverse biological activities. researchgate.net The exploration of solid-phase synthesis methodologies could also streamline the production of these complex molecules. preprints.org
Deeper Mechanistic Understanding of Biological Activities
Brevianamide F and its derivatives exhibit a wide range of biological activities, from antibacterial and antifungal to antithrombotic and antitumor. rsc.orgmedchemexpress.combioaustralis.commdpi.com However, for many of these activities, the precise molecular mechanisms of action are not fully understood.
Recent studies have shown that Brevianamide F exerts its antithrombotic effects by modulating the MAPK signaling pathway and the coagulation cascade. mdpi.com Molecular docking studies have suggested potential binding interactions with key proteins in these pathways, such as F7, MAPK14, MAP2K7, and AKT2. mdpi.com Future research should aim to validate these interactions through biochemical and cellular assays, providing a more detailed picture of how Brevianamide F influences these critical physiological processes.
The antibacterial activity of Brevianamide F against various pathogens, including Staphylococcus aureus and the Bacille Calmette-Guérin strain of Mycobacterium bovis, has also been reported. caymanchem.com However, the specific cellular targets and mechanisms of this antibacterial action remain to be elucidated. Identifying these targets could pave the way for the development of new antibiotics based on the brevianamide scaffold. Similarly, while some C2-arylated derivatives of Brevianamide F have shown promising antitumor activity, their mechanisms of action are still largely unknown. rsc.org
Exploration of Undiscovered Brevianamide Congeners
The known brevianamide family includes a diverse array of structures, such as Brevianamides A, B, E, K, and S. nih.govacs.orgwikipedia.org These compounds often co-occur in fungal extracts, suggesting a common biosynthetic origin from Brevianamide F. bioaustralis.com The structural diversity within this family hints at the potential for many more undiscovered congeners with unique biological activities.
Future research in this area will likely involve a combination of approaches. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be essential for the detection and structural elucidation of novel brevianamides from fungal and bacterial sources. bioaustralis.com Furthermore, the increasing availability of genomic data from microorganisms provides an opportunity for genome mining approaches to identify new biosynthetic gene clusters that may be responsible for producing as-yet-undiscovered brevianamides.
Q & A
How to formulate a focused research question on the chemical properties of UNII-RTJ0M35T4U?
A robust research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and ensure specificity. For example: "How does pH variability influence the stability of this compound in aqueous solutions?" Avoid broad terms like "study" or "analyze"; instead, define measurable variables (e.g., degradation rates, spectroscopic shifts). Use frameworks like PICO to structure variables (e.g., Intervention: pH levels; Outcome: stability metrics) .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
Document all synthesis steps, including precursor ratios, reaction temperatures, and purification methods. Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate procedural details from main results, ensuring independent replication .
Q. What are the key considerations for conducting a literature review on this compound?
Prioritize peer-reviewed studies indexed in databases like PubMed or SciFinder. Use Boolean operators to combine keywords (e.g., "this compound" AND "crystallography" NOT "toxicity"). Critically evaluate methodologies in prior work—e.g., inconsistent solvent choices in solubility studies—to identify gaps .
Q. How to validate the purity and identity of this compound using analytical techniques?
Combine orthogonal methods:
Q. How to structure a research proposal on this compound’s catalytic applications?
Outline:
- Objective : Test catalytic efficiency in cross-coupling reactions.
- Methods : Kinetic profiling under varying temperatures.
- Expected Outcomes : Activity comparison with palladium catalysts. Embed terminology from the research question (e.g., "turnover frequency") to maintain focus .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data interpretation for this compound?
Re-examine raw data for instrumental artifacts (e.g., baseline drift in UV-Vis). Cross-validate with alternative techniques—e.g., X-ray crystallography to confirm structural assignments conflicting with NMR. Consult domain experts to assess methodological biases (e.g., solvent polarity effects) .
Designing multi-step experiments to study this compound’s reactivity under varying conditions:
Use a fractional factorial design to test interactions between variables (e.g., temperature, solvent polarity). For example:
Q. How to apply the PICO framework to assess this compound’s pharmacological mechanisms?
- Population : In vitro cell lines (e.g., HepG2).
- Intervention : Dose-dependent exposure to this compound.
- Comparison : Baseline vs. treated metabolic activity.
- Outcome : IC50 values via MTT assay. This structure clarifies variables for meta-analysis and reduces ambiguity in mechanistic studies .
Addressing ethical considerations in in vivo studies involving this compound:
- Transparency : Disclose all animal welfare protocols (e.g., IACUC approval numbers).
- Data Inclusion : Report adverse events (e.g., unexpected toxicity) even if statistically insignificant.
- Replication : Share raw datasets to allow independent verification of safety claims .
Integrating contradictory findings from studies on this compound’s stability:
Perform a sensitivity analysis to weigh evidence quality—e.g., prioritize studies with validated analytical methods over those with incomplete metadata. Use Bayesian statistics to quantify uncertainty, such as posterior probabilities for degradation pathways under conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
